1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
Overview
Description
This compound is a synthetic chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one indole chalcone compounds were synthesized by reacting 2-amino-5-substituted-benzaldehyde with derivatives of 1-chloropropan-2-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, H1 and C13 NMR, and MS spectrum investigations . For instance, in a study of (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives, molecular docking results indicated that the compound can bind to the catalytic and allosteric sites of tyrosinase to inhibit enzyme activity .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Heterocyclic Derivative Syntheses : The compound under study, being a heterocyclic derivative, can be synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method leads to the formation of various heterocyclic derivatives including tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Synthesis of Polyketide Spiroketals : The 2,2'-methylenebis[furan] derivative was successfully converted into complex structures with high stereo- and enantioselectivity, showcasing the potential for creating intricate molecular structures using furan derivatives as starting points (Meilert et al., 2004).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derivatives containing the furan moiety have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, demonstrating the biomedical potential of such compounds (Ismail et al., 2004).
Antioxidant Agents : Certain chalcone derivatives, which include a furan-2-carbonyl moiety, have been synthesized and identified as potent antioxidants. Their in vitro antioxidant activity was confirmed through ADMET, QSAR, and molecular modeling studies (Prabakaran et al., 2021).
Reactions with Dienophiles : 3-Trimethylsiloxy-1-(furan-3-yl)butadiene's reactions with dienophiles were studied, revealing the potential of furan derivatives in complex organic synthesis, forming compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov et al., 2016).
Asymmetric Synthesis of Furanones : The asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones demonstrated how derivatives of furan can be used to synthesize enantio-enriched compounds with potential applications in pharmaceuticals (Bruyère et al., 2003).
Safety And Hazards
Future Directions
The future directions for research on similar compounds include exploring their diverse biological activities and potential therapeutic applications. For instance, indole derivatives have been found to possess a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKILJNUUDFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ALDH3A1 inhibitor EN40 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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